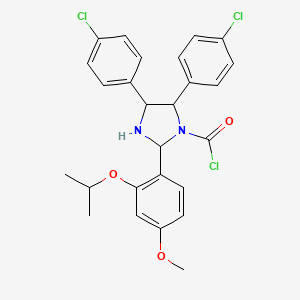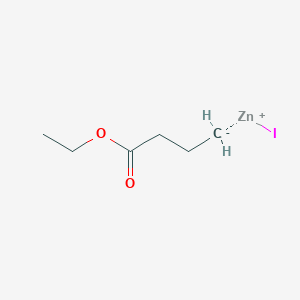
4-Ethoxy-4-oxobutylzinc iodide, 0.50 M in THF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxy-4-oxobutylzinc iodide, 0.50 M in tetrahydrofuran (THF), is a specialized organozinc reagent. It is commonly used in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. The compound has the molecular formula C6H11IO2Zn and a molecular weight of 307.44 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 4-Ethoxy-4-oxobutylzinc iodide typically involves the reaction of 4-ethoxy-4-oxobutyl iodide with zinc in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity .
化学反应分析
Types of Reactions: 4-Ethoxy-4-oxobutylzinc iodide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form carbon-carbon bonds.
Substitution Reactions: Can participate in substitution reactions where the iodide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reagents: Common reagents include aldehydes, ketones, and other electrophiles.
Conditions: Reactions are typically carried out under an inert atmosphere at low temperatures to prevent side reactions.
Major Products: The major products formed from these reactions are typically more complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in organic synthesis .
科学研究应用
4-Ethoxy-4-oxobutylzinc iodide is used in various scientific research applications, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of novel materials with specific properties.
作用机制
The mechanism of action of 4-Ethoxy-4-oxobutylzinc iodide involves its role as a nucleophile in organic reactions. The zinc atom coordinates with the carbonyl group, enhancing the nucleophilicity of the carbon atom, which then attacks electrophiles to form new carbon-carbon bonds .
相似化合物的比较
4-Ethoxy-4-oxobutylzinc bromide: Similar in structure but contains a bromide ion instead of an iodide ion.
4-Ethoxy-4-oxobutylzinc chloride: Another similar compound with a chloride ion.
Uniqueness: 4-Ethoxy-4-oxobutylzinc iodide is unique due to its specific reactivity and the presence of the iodide ion, which can influence the reaction conditions and outcomes differently compared to its bromide and chloride counterparts .
属性
分子式 |
C6H11IO2Zn |
|---|---|
分子量 |
307.4 g/mol |
IUPAC 名称 |
ethyl butanoate;iodozinc(1+) |
InChI |
InChI=1S/C6H11O2.HI.Zn/c1-3-5-6(7)8-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
NVFAZIRHJJZBEV-UHFFFAOYSA-M |
规范 SMILES |
CCOC(=O)CC[CH2-].[Zn+]I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


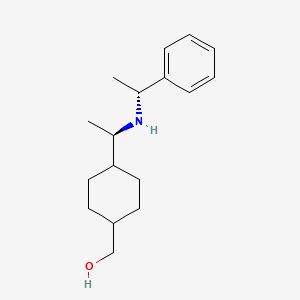
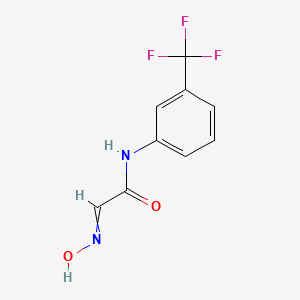
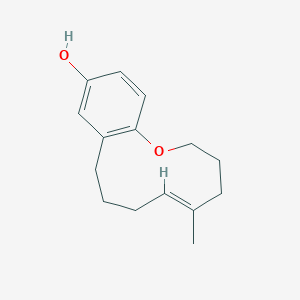



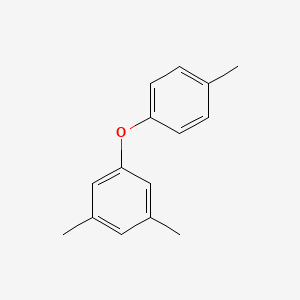
![1-(3-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112686.png)
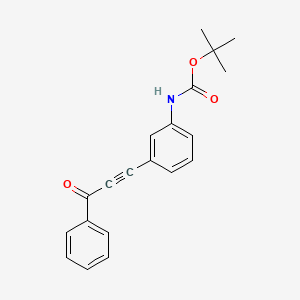
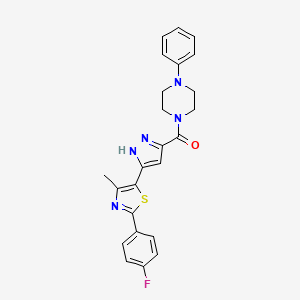
![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14112704.png)

![3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14112716.png)
